2-Ethylhexyl glycidyl ether

Toxicology Occupational Safety Regulatory Compliance

2-Ethylhexyl glycidyl ether (2-EHGE) delivers a quantified balance of viscosity reduction (2-4 cP neat), reactive group density (EEW 215-225 g/eq), and occupational safety (LD50 7800 mg/kg vs. BGE 1660 mg/kg). For formulators replacing butyl glycidyl ether (BGE), 2-EHGE provides a near drop-in substitution with 4.7× lower acute oral toxicity. Versus C12-C14 AGE, it offers 2-3× lower viscosity and 23-27% lower EEW, preserving crosslink density at minimum diluent loading. Ideal for high-solids coatings, solvent-free flooring, electrical potting, casting, and composite applications where Tg retention and worker safety are non-negotiable. Order high-purity (≥98%) 2-EHGE today.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 2461-15-6
Cat. No. B127839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl glycidyl ether
CAS2461-15-6
Synonyms2-[[(2-Ethylhexyl)oxy]methyl]oxirane;  [[(2-Ethylhexyl)oxy]methyl]oxirane;  1,2-Epoxy-3-[(2-ethylhexyl)oxy]propane;  1-(2-Ethylhexyloxy)-2,3-epoxypropane;  2-(2-Ethylhexyloxymethyl)oxirane;  2-Ethylhexyl Glyceryl Ether;  Adeka Glycilol ED 518;  Adeka Glycil
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCC(CC)COCC1CO1
InChIInChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3
InChIKeyBBBUAWSVILPJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Glycidyl Ether (CAS 2461-15-6) Procurement Baseline: A C11 Monofunctional Epoxy Reactive Diluent


2-Ethylhexyl glycidyl ether (2-EHGE) is a liquid monofunctional aliphatic glycidyl ether with molecular formula C11H22O2 and molecular weight 186.29 g/mol [1]. It is synthesized via condensation of 2-ethylhexanol with epichlorohydrin followed by caustic dehydrochlorination [2]. 2-EHGE is primarily deployed as a reactive diluent in epoxy resin systems to reduce viscosity while chemically incorporating into the polymer network via its epoxide functionality . It serves as a key comparator against other monofunctional glycidyl ethers including butyl glycidyl ether (BGE, C4) and C12-C14 alkyl glycidyl ether (AGE) [3].

Why Generic Substitution of 2-Ethylhexyl Glycidyl Ether with Other Alkyl Glycidyl Ethers Fails to Maintain Formulation Integrity


Monofunctional alkyl glycidyl ethers as a class share the epoxy reactive group, yet their alkyl chain architecture—specifically chain length, branching, and the 2-ethylhexyl structural motif—dictates critical differences in viscosity reduction efficiency, epoxy equivalent weight (EEW), volatility, and toxicological profile . Direct substitution of 2-EHGE with butyl glycidyl ether (BGE, C4) introduces substantially higher volatility and a more severe acute toxicity profile, while substitution with C12-C14 alkyl glycidyl ether (AGE) alters the viscosity dilution curve and the crosslink density contribution due to its higher EEW [1]. The 2-ethylhexyl branched structure confers a specific balance of low viscosity, moderate volatility, and a toxicological profile that positions 2-EHGE as a distinct node within the monofunctional glycidyl ether landscape rather than an interchangeable commodity .

Quantitative Procurement Evidence for 2-Ethylhexyl Glycidyl Ether (CAS 2461-15-6): Head-to-Head Comparisons with BGE and C12-C14 AGE


Acute Oral Toxicity (LD50) Comparison: 2-EHGE vs. Butyl Glycidyl Ether

2-Ethylhexyl glycidyl ether (2-EHGE) demonstrates substantially lower acute oral toxicity in rats compared to butyl glycidyl ether (BGE). This quantitative difference provides a verifiable safety advantage in handling and occupational exposure scenarios . 2-EHGE is marketed as a less toxic and less irritating substitute for BGE, a claim anchored in the LD50 disparity .

Toxicology Occupational Safety Regulatory Compliance

Viscosity Comparison: 2-EHGE vs. C12-C14 Alkyl Glycidyl Ether (AGE) as Reactive Diluents

2-EHGE exhibits significantly lower neat viscosity than C12-C14 alkyl glycidyl ether (AGE), a key formulation advantage when maximum viscosity reduction per unit addition is required. The Heloxy product line data shows 2-EHGE (Modifier 116) at 2-4 cP versus AGE (Modifier 8) at 6-9 cP at 25°C [1]. This 2-3× lower neat viscosity translates to more efficient viscosity depression in high-solids and solvent-free formulations [2].

Rheology Formulation Science Epoxy Processing

Epoxy Equivalent Weight (EEW) Comparison: Impact on Stoichiometry and Network Density

2-EHGE has an EEW of 215-225 g/eq (Heloxy Modifier 116), which is substantially lower than the 280-295 g/eq of C12-C14 AGE (Heloxy Modifier 8) [1]. Lower EEW means 2-EHGE contributes more reactive epoxy groups per unit mass, resulting in a higher crosslink density contribution when incorporated into the network. Procurement decisions must account for stoichiometric adjustment of curing agent based on EEW differences between these diluents [2].

Epoxy Stoichiometry Crosslink Density Formulation Calculation

Commercial Positioning: 2-EHGE as Direct Replacement for Butyl Glycidyl Ether

2-EHGE is commercially positioned as an excellent replacement for butyl glycidyl ether (BGE) as a low-viscosity reactive diluent [1]. The commercial BGE product (Heloxy Modifier 61) exhibits a neat viscosity of 1-2 cP, while 2-EHGE (Heloxy Modifier 116) exhibits 2-4 cP at 25°C [2]. This comparable viscosity profile, combined with the previously established 4.7× higher LD50 safety margin, provides a quantitative basis for replacement decisions where lower volatility and improved toxicological profile are prioritized over marginal viscosity differences .

Formulation Reformulation Supply Chain VOC Compliance

Optimal Application Scenarios for 2-Ethylhexyl Glycidyl Ether Based on Comparative Quantitative Evidence


High-Solids and Solvent-Free Epoxy Coatings Requiring Maximum Viscosity Depression with Minimal Diluent Loading

In high-solids industrial coatings and solvent-free flooring systems where formulators seek to minimize diluent addition to preserve crosslink density, 2-EHGE is preferred over C12-C14 AGE due to its 2-3× lower neat viscosity (2-4 cP vs. 6-9 cP) [1] and 23-27% lower EEW (215-225 g/eq vs. 280-295 g/eq) . The combination of superior viscosity reduction efficiency and higher reactive group density per unit mass makes 2-EHGE the rational choice when diluent loading is constrained by performance specifications [2].

Reformulation Projects Targeting Butyl Glycidyl Ether Replacement for EHS Compliance Improvement

For manufacturers seeking to replace BGE in existing formulations due to occupational exposure concerns or evolving regulatory requirements, 2-EHGE offers a quantifiable safety upgrade with minimal formulation disruption. The 4.7× higher acute oral LD50 (7800 mg/kg vs. 1660 mg/kg) [1] provides a clear toxicological advantage, while the comparable neat viscosity (2-4 cP vs. 1-2 cP) allows direct drop-in replacement with minimal adjustment to application viscosity and handling characteristics [2]. This scenario applies to adhesives, sealants, and coatings where BGE is currently specified but EHS improvement is mandated.

Electrical Potting and Encapsulation Requiring Low Viscosity Penetration and Moderate Volatility

Electrical potting and encapsulation applications demand low initial viscosity for complete penetration into complex geometries and void-free filling around delicate components. 2-EHGE provides effective viscosity reduction (2-4 cP neat) [1] while maintaining moderate volatility and a non-mutagenic classification compared to certain alternative monofunctional diluents . This combination of rheological suitability and favorable toxicological profile supports use in electrical and electronic applications where worker exposure during mixing and dispensing is a key consideration [2].

Epoxy Casting and Tooling Where Flexibility Enhancement Without Severe Tg Depression Is Required

The 2-ethylhexyl branched alkyl chain in 2-EHGE introduces flexibility and toughness to cured epoxy systems through disruption of the dense crosslinking network [1]. However, unlike non-reactive plasticizers or higher-EEW diluents, the lower EEW (215-225 g/eq) of 2-EHGE ensures that each incorporated diluent molecule contributes reactive epoxy functionality, mitigating the severity of Tg depression observed with higher molecular weight diluents [2]. This balance makes 2-EHGE suitable for casting, tooling, and composite applications requiring improved impact resistance without catastrophic loss of elevated temperature performance.

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